Methyl 6-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S and a molecular weight of 271.13 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is primarily used in the synthesis of benzothiophene derivatives as histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
As a histone deacetylase inhibitor, this compound interferes with the function of histone deacetylase, leading to an accumulation of acetylated histones. This can result in chromatin remodeling, changes in gene expression, and induction of cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
The compound’s action on histone deacetylase affects multiple biochemical pathways. By inhibiting HDAC, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes. The downstream effects can include slowed or halted cell growth, induction of tumor cell differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a histone deacetylase inhibitor. By altering gene expression, it can induce cell cycle arrest, promote differentiation, and trigger apoptosis in certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and ensure its efficacy.
Biochemical Analysis
Biochemical Properties
Methyl 6-bromobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, especially in the synthesis of benzothiophenes. These benzothiophenes are known to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, this compound can influence gene expression patterns, leading to various downstream effects on cellular function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its primary impact is on cell signaling pathways and gene expression, mediated through its inhibition of histone deacetylases . This inhibition can lead to changes in the acetylation status of histones, thereby altering chromatin structure and influencing the transcription of specific genes. Additionally, this compound may affect cellular metabolism by modulating the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The compound’s interaction with HDACs is crucial for its ability to modulate gene expression and exert its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in a dark, dry place at temperatures between 2-8°C . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular function without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of benzothiophenes . The compound interacts with various enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl benzo[b]thiophene-2-carboxylate using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure the selective bromination at the 6-position of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
Methyl 6-bromobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- 6-Bromobenzo[b]thiophene
- 2-Bromobenzothiophene
Comparison: Methyl 6-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group on the benzothiophene ring . This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the bromine atom makes it more reactive in nucleophilic substitution reactions, while the carboxylate ester group provides additional sites for chemical modification .
Properties
IUPAC Name |
methyl 6-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVDNLBYGHFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625904 | |
Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360576-01-8 | |
Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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